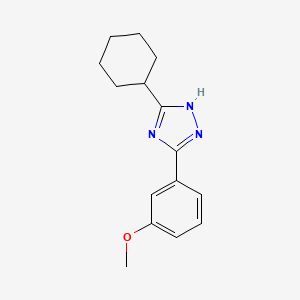
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:
Methoxylation: The addition of a methoxy group to a phenyl ring.
Triazole Formation: The formation of the triazole ring through cyclization reactions.
Specific reaction conditions and reagents may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
Cyclohexyl 3-methoxyphenyl ketone: Shares the cyclohexyl and methoxyphenyl groups but differs in the core structure.
N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine: Contains a similar methoxyphenyl group but has an oxadiazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which may confer distinct properties and applications.
Propriétés
Formule moléculaire |
C15H19N3O |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H19N3O/c1-19-13-9-5-8-12(10-13)15-16-14(17-18-15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,17,18) |
Clé InChI |
JUAVIOWGMDVLCL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NNC(=N2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


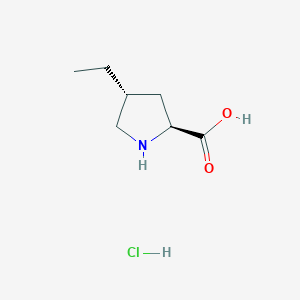

![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
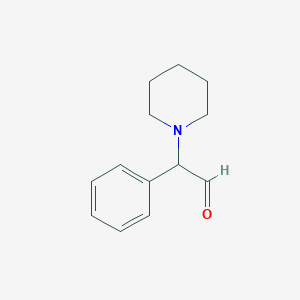
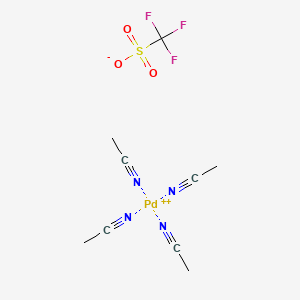
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
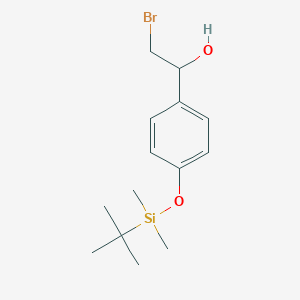
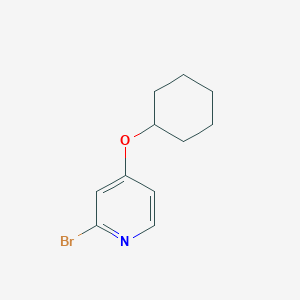


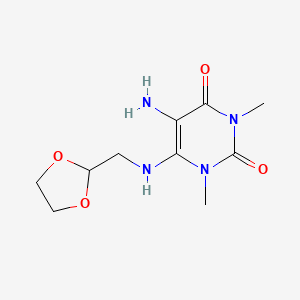

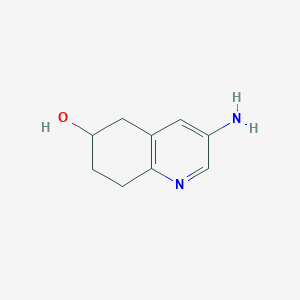
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
